molecular formula C18H20N6O2 B2922414 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919020-01-2

1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2922414
CAS No.: 919020-01-2
M. Wt: 352.398
InChI Key: LWTZSMALIIGSLA-UHFFFAOYSA-N
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Description

1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound featuring a fused triazino-purine core. Its structure includes a phenyl group at position 3, an isopropyl substituent at position 1, and methyl groups at positions 7 and 7.

Properties

IUPAC Name

7,9-dimethyl-3-phenyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-11(2)24-17-19-15-14(16(25)22(4)18(26)21(15)3)23(17)10-13(20-24)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTZSMALIIGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1 and 3, which influence molecular properties and biological activity. Below is a detailed comparison with two closely related derivatives:

3-(4-Chlorophenyl)-1-Isopropyl-7,9-Dimethyl-1,4-Dihydro[1,2,4]Triazino[3,4-f]Purine-6,8(7H,9H)-Dione

  • Molecular Formula : C₁₈H₁₉ClN₆O₂ (vs. C₁₉H₂₀N₆O₂ for the target compound) .
  • Substituent Differences : A 4-chlorophenyl group replaces the phenyl group at position 3.
  • Impact of Chlorine : The electron-withdrawing chlorine atom enhances polarity and may improve binding affinity to biological targets.
  • Molecular Weight : 386.84 g/mol (vs. 364.40 g/mol for the target compound).
  • Biological Relevance : Chlorinated aromatic groups are common in antimicrobial agents, though specific activity data for this compound remain unreported .

3-(4-Chlorophenyl)-7,9-Dimethyl-1-(3-Methylbenzyl)-7,9-Dihydro-[1,2,4]Triazino[3,4-f]Purine-6,8(1H,4H)-Dione

  • Molecular Formula : C₂₃H₂₁ClN₆O₂ .
  • Substituent Differences : A 3-methylbenzyl group replaces the isopropyl group at position 1.
  • Molecular Weight : 448.90 g/mol, significantly higher than the target compound due to the extended aromatic side chain .

Structural and Functional Analysis

Substituent Effects on Molecular Properties

Property Target Compound 4-Chlorophenyl Analog 3-Methylbenzyl Analog
Molecular Formula C₁₉H₂₀N₆O₂ C₁₈H₁₉ClN₆O₂ C₂₃H₂₁ClN₆O₂
Molecular Weight (g/mol) 364.40 386.84 448.90
Key Substituents 3-Phenyl, 1-Isopropyl 3-(4-Chlorophenyl), 1-Isopropyl 3-(4-Chlorophenyl), 1-(3-Methylbenzyl)
Polarity Moderate Higher (due to Cl) Lower (increased lipophilicity)

Biological Activity

1-Isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazino-purine core. Its molecular formula is C18H22N6O2C_{18}H_{22}N_6O_2, with a molecular weight of approximately 358.42 g/mol. The presence of multiple substituents suggests potential for various biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may inhibit inflammatory pathways.
  • Antimicrobial Effects : Preliminary data suggest activity against certain pathogens.

Anticancer Activity

A significant focus of research has been on the anticancer properties of 1-isopropyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
    • MCF7 (Breast Cancer) : IC50 values were reported around 12.5 µM.
    • NCI-H460 (Lung Cancer) : Exhibited significant growth inhibition with IC50 values near 42.3 µM.
    • A549 (Lung Cancer) : The compound showed promising results with an IC50 value of approximately 26 µM.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been evaluated through various assays:

  • TNF-alpha Inhibition : Inhibition studies indicated that it can significantly reduce TNF-alpha production in activated macrophages.
  • In vitro Models : Studies utilizing lipopolysaccharide (LPS) stimulated models showed reduced inflammatory markers.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties suggest:

  • Bacterial Strains : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria.
  • Fungal Pathogens : Some efficacy was noted against common fungal strains in laboratory settings.

Summary of Findings

Activity TypeCell Line/PathogenIC50/Effect
AnticancerMCF712.5 µM
NCI-H46042.3 µM
A54926 µM
Anti-inflammatoryTNF-alpha productionSignificant inhibition
AntimicrobialGram-positive bacteriaNotable inhibitory effect
Fungal strainsModerate efficacy

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